molecular formula C16H12ClIN2O2 B5064643 1-(4-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione

Cat. No.: B5064643
M. Wt: 426.63 g/mol
InChI Key: YLQAOEVQRLBQMB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group and a 4-iodoanilino group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of the 4-Iodoanilino Group: This could be done through an amination reaction where 4-iodoaniline is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the pyrrolidine ring to a more oxidized state.

    Reduction: Reduction reactions could target the halogenated aromatic rings.

    Substitution: Both the 4-chlorophenyl and 4-iodoanilino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while substitution could introduce new functional groups to the aromatic rings.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(4-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-bromoanilino)pyrrolidine-2,5-dione
  • 1-(4-Chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione
  • 1-(4-Chlorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione

Uniqueness

1-(4-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The specific electronic and steric effects of these substituents can make this compound distinct in its interactions and applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQAOEVQRLBQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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